molecular formula C22H23N5O3 B2671632 1-(3-methoxypropyl)-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900882-33-9

1-(3-methoxypropyl)-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2671632
CAS RN: 900882-33-9
M. Wt: 405.458
InChI Key: WCFDCNWWHHIBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds as well as the thioglycoside derivatives were designed, and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

This reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Researchers synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms at positions 4 and 6, along with a trichloromethyl group at position 2. These derivatives were tested in vitro against several human cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), HCT116 (colorectal cancer), and others. Notably, compounds 14a, 16b, and 18b exhibited significant activity against MCF7 cells, with IC50 values of 1.7 μg/ml, 5.7 μg/ml, and 3.4 μg/ml, respectively, relative to the reference drug doxorubicin . Additionally, compound 17 showed promising cytotoxic effects against HePG2 (hepatocellular carcinoma) and PACA2 (pancreatic cancer) cells. Molecular docking studies confirmed the binding affinity of these compounds to Bcl2 anti-apoptotic protein .

Antidiabetic Properties

Novel pyrrolo[2,3-d]pyrimidine-based analogues were designed and synthesized to inhibit the α-amylase enzyme, which plays a crucial role in diabetes management. Compounds 5b, 6c, 7a, and 7b demonstrated excellent antidiabetic activity, with IC50 values ranging from 0.252 mM to 0.281 mM .

Kinase Inhibition

A series of halogenated ’ (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were synthesized as potential targeted kinase inhibitors (TKIs). These compounds were successful in inhibiting specific kinases, contributing to the development of effective therapeutic agents .

Anti-Inflammatory Effects

Pyrrolo[2,3-d]pyrimidine-based anti-inflammatory agents have been explored for their mechanism of action. Like other nonsteroidal anti-inflammatory drugs (NSAIDs), they suppress the activity of COX-1 and COX-2 enzymes, leading to reduced prostaglandin E2 (PGE2) production. These agents hold promise in managing inflammatory conditions .

Structural Confirmation

The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives has been well-characterized using spectral analyses and single-crystal X-ray diffraction .

Gene Expression and Cell Cycle Effects

Compounds 14a, 14b, and 18b modulated gene expression in MCF7 cells, affecting key genes such as P53, BAX, DR4, and DR5. Additionally, they induced cell cycle arrest at the G1/S phase and apoptotic death .

Mechanism of Action

The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes. COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2 ), and prostacyclins .

Future Directions

Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives are ongoing . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-(3-methoxypropyl)-10-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-15-6-4-9-27-19(15)25-20-17(22(27)29)12-18(26(20)10-5-11-30-2)21(28)24-14-16-7-3-8-23-13-16/h3-4,6-9,12-13H,5,10-11,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFDCNWWHHIBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxypropyl)-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.